[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate
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Overview
Description
The compound [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: Hydroxyl, acetoxy, and dihydroxy groups are introduced through selective functionalization reactions.
Final assembly: The final compound is assembled through esterification and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s hydroxyl and acetoxy groups may interact with biological molecules, making it a potential candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s unique structure and reactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and acetoxy groups may form hydrogen bonds or covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with hydroxyl, acetoxy, and dihydroxy groups. Examples include:
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with a carboxylic acid group.
6-Hydroxybenzofuran: A benzofuran derivative with a hydroxyl group at the 6-position.
2-Acetoxybenzofuran: A benzofuran derivative with an acetoxy group at the 2-position.
Uniqueness
The uniqueness of [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzof
Properties
Molecular Formula |
C22H32O9 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate |
InChI |
InChI=1S/C22H32O9/c1-11-14-9-15-19(4,10-22(14,28)31-17(11)25)8-7-16(21(15,6)30-13(3)24)29-18(26)20(5,27)12(2)23/h12,15-16,23,27-28H,7-10H2,1-6H3/t12?,15-,16-,19-,20?,21+,22+/m1/s1 |
InChI Key |
CLBRWBRJFSFYQJ-MSVBNCDXSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CC[C@H]([C@@]3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(C[C@@]2(OC1=O)O)C |
Canonical SMILES |
CC1=C2CC3C(CCC(C3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(CC2(OC1=O)O)C |
Origin of Product |
United States |
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